molecular formula C24H20As2F6 B14682122 Tetraphenylarsenic-arsenic fluoride CAS No. 30185-60-5

Tetraphenylarsenic-arsenic fluoride

Cat. No.: B14682122
CAS No.: 30185-60-5
M. Wt: 572.2 g/mol
InChI Key: MWMXLSXSQBNFIP-UHFFFAOYSA-N
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Description

Tetraphenylarsenic-arsenic fluoride is a unique organoarsenic compound that combines the properties of both arsenic and fluoride. This compound is known for its distinctive chemical structure, which includes four phenyl groups attached to an arsenic atom, along with an arsenic-fluoride bond. The presence of both arsenic and fluoride in the same molecule gives it unique chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylarsenic-arsenic fluoride typically involves the reaction of tetraphenylarsenic chloride with a fluoride source. One common method is the reaction of tetraphenylarsenic chloride with potassium fluoride in an organic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{(C}_6\text{H}_5\text{)}_4\text{AsCl} + \text{KF} \rightarrow \text{(C}_6\text{H}_5\text{)}_4\text{AsF} + \text{KCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylarsenic-arsenic fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

    Substitution: The fluoride group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium chloride or sodium hydroxide can be employed under mild conditions.

Major Products Formed:

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Compounds with different substituents replacing the fluoride group.

Scientific Research Applications

Tetraphenylarsenic-arsenic fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tetraphenylarsenic-arsenic fluoride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. The presence of both arsenic and fluoride allows it to interact with a wide range of biological molecules, leading to diverse effects.

Comparison with Similar Compounds

    Tetraphenylarsenic chloride: Similar structure but with a chloride group instead of fluoride.

    Tetraphenylarsonium fluoride: Contains a similar arsenic-fluoride bond but with different substituents.

    Triphenylarsine oxide: Contains three phenyl groups and an oxygen atom bonded to arsenic.

Uniqueness: Tetraphenylarsenic-arsenic fluoride is unique due to the combination of phenyl groups and the arsenic-fluoride bond

Properties

CAS No.

30185-60-5

Molecular Formula

C24H20As2F6

Molecular Weight

572.2 g/mol

IUPAC Name

hexafluoroarsenic(1-);tetraphenylarsanium

InChI

InChI=1S/C24H20As.AsF6/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4,5,6)7/h1-20H;/q+1;-1

InChI Key

MWMXLSXSQBNFIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.F[As-](F)(F)(F)(F)F

Origin of Product

United States

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